molecular formula C16H19N3O3 B5549758 4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine

4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B5549758
M. Wt: 301.34 g/mol
InChI Key: JFCVIOJNZIQDIE-UHFFFAOYSA-N
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Description

The compound of interest is a part of a broader class of chemicals that include tetrahydro-1,4-epoxy-1-benzazepines and derivatives with various pendant heterocyclic substituents. These compounds are known for their complex molecular structures and potential for diverse chemical reactions and applications in materials science and pharmaceutical research.

Synthesis Analysis

The synthesis of related tetrahydro-1,4-epoxy-1-benzazepines and derivatives involves a variety of chemical reactions, including the use of aromatic diamines, Meldrum's acid, and isocyanides in ambient conditions without catalysts, indicating a broad spectrum of methodologies for constructing similar complex molecules (A. Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds features hydrogen-bonded supramolecular assemblies in zero, one, and two dimensions. These structures showcase the ability of these molecules to form complex arrangements due to their hydrogen bonding capabilities, highlighting the importance of studying the molecular structure for understanding the chemical behavior and potential applications of the compound (Maria C. Blanco et al., 2012).

Chemical Reactions and Properties

Related studies on benzazepine derivatives have explored their reactivity, demonstrating a variety of chemical transformations, including N-demethylation and hydroxylation. These reactions are crucial for the modification and functionalization of the core benzazepine structure, suggesting similar reactivity patterns could be expected for the compound (L. Nordholm et al., 1992).

Physical Properties Analysis

While specific studies on the physical properties of "4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine" were not identified, research on similar compounds provides insights into their physical characteristics. These include analyses of crystal structures and hydrogen bonding patterns, which are vital for understanding the compound's stability, solubility, and potential for forming solid-state materials.

Chemical Properties Analysis

The chemical properties of related benzazepine derivatives, such as their ability to undergo specific reactions, including cyclization and the formation of novel heterocyclic systems, highlight the chemical versatility and potential for synthesis of complex molecular architectures. This suggests that "this compound" may also exhibit a wide range of chemical behaviors suitable for further exploration in synthetic chemistry and drug design (A. Stepanov et al., 2012).

Scientific Research Applications

Synthesis and Structural Characterization

  • Almansour et al. (2016) reported on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, highlighting the methods used for creating compounds with potentially similar chemical scaffolding to "4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine." The study delved into the molecular structure, charge distributions, and electrostatic potential, contributing to the understanding of chemical and physical properties relevant to similar compounds (Almansour et al., 2016).

  • Sergievskii et al. (2002) explored reactions involving 4-aminofurazan-3-carboxylic acid iminoester with various nucleophiles, leading to the formation of compounds with oxadiazol and benzoxazepine moieties. This research is pertinent for understanding the chemical reactions and synthesis pathways that could be applied to the compound (Sergievskii et al., 2002).

Potential Applications

  • Yu et al. (2017) synthesized and characterized energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, demonstrating the application of oxadiazole derivatives in the field of materials science, specifically for creating insensitive energetic materials. This indicates the broader potential of chemically similar compounds for applications in material science and engineering (Yu et al., 2017).

  • A study by Mitchell and Paton (2010) on the thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles provides insight into the stability and decomposition pathways of oxadiazole derivatives, which could be relevant for understanding the thermal behavior of "this compound" and its potential applications in thermal stability and material degradation studies (Mitchell & Paton, 2010).

properties

IUPAC Name

4-[[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-4-14-12(3-1)9-19(6-8-21-14)10-15-17-16(18-22-15)13-5-7-20-11-13/h1-4,13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCVIOJNZIQDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CN3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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